Fluorescein Dibenzoate
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Overview
Description
Fluorescein dibenzoate is a chemical compound that is widely used as a fluorogenic probe in various scientific applications. It is a derivative of fluorescein, a well-known fluorescent dye, and is characterized by its ability to emit fluorescence when exposed to specific wavelengths of light. This property makes it particularly useful in fields such as biochemistry, molecular biology, and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescein dibenzoate can be synthesized through the reaction between fluorescein and benzoyl chloride. The reaction typically involves the use of a base, such as pyridine, to facilitate the acylation of the hydroxyl groups on the fluorescein molecule. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, meeting the demands of various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Fluorescein dibenzoate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are often utilized in analytical and preparative chemistry to modify the compound or to use it as a probe in various assays.
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of the ester bonds in this compound, typically using aqueous base or acid. The major products of this reaction are fluorescein and benzoic acid.
Oxidation: Oxidative reactions can be carried out using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives of fluorescein.
Substitution: Substitution reactions may involve the replacement of the benzoate groups with other acyl groups, using reagents like acyl chlorides under basic conditions.
Scientific Research Applications
Fluorescein dibenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorogenic probe in various chemical assays, allowing for the detection and quantification of specific analytes.
Biology: In molecular biology, this compound is employed in fluorescence microscopy and flow cytometry to label and visualize cells and biomolecules.
Medicine: The compound is used in diagnostic imaging techniques, such as fluorescein angiography, to visualize blood vessels and detect abnormalities.
Industry: In environmental science, this compound is used to study the degradation of plastics and other materials, providing insights into the efficiency of biodegradation processes .
Mechanism of Action
The mechanism of action of fluorescein dibenzoate involves its hydrolysis to release fluorescein, which then emits fluorescence upon excitation by light. The fluorescence emission is used to detect and quantify the presence of specific targets in various assays. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological assays .
Comparison with Similar Compounds
Fluorescein dibenzoate is unique in its combination of high fluorescence intensity and stability, making it a preferred choice for many applications. Similar compounds include:
Fluorescein diacetate: Another derivative of fluorescein, used in similar applications but with different hydrolysis properties.
Carboxyfluorescein: A derivative with carboxyl groups, offering different solubility and binding characteristics.
Rhodamine derivatives: These compounds have similar fluorescent properties but differ in their excitation and emission wavelengths, making them suitable for different applications.
This compound stands out due to its specific fluorescence properties and versatility in various scientific fields.
Properties
Molecular Formula |
C34H20O7 |
---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
(6'-benzoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) benzoate |
InChI |
InChI=1S/C34H20O7/c35-31(21-9-3-1-4-10-21)38-23-15-17-27-29(19-23)40-30-20-24(39-32(36)22-11-5-2-6-12-22)16-18-28(30)34(27)26-14-8-7-13-25(26)33(37)41-34/h1-20H |
InChI Key |
JOPVUXANUVWNPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OC(=O)C6=CC=CC=C6)C7=CC=CC=C7C(=O)O4 |
Origin of Product |
United States |
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